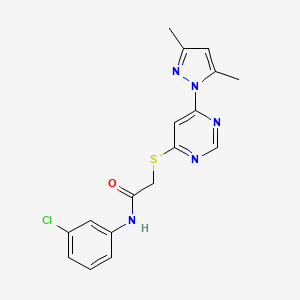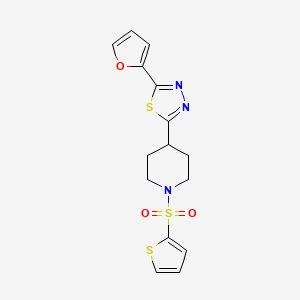
3,3-Difluoro-2-phenylbutanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Difluoro-2-phenylbutanenitrile is a chemical compound with the CAS Number: 2114570-83-9 . It has a molecular weight of 181.18 . The IUPAC name for this compound is 3,3-difluoro-2-phenylbutanenitrile . It is stored at a temperature of 4 degrees Celsius .
Molecular Structure Analysis
The InChI code for 3,3-Difluoro-2-phenylbutanenitrile is 1S/C10H9F2N/c1-10(11,12)9(7-13)8-5-3-2-4-6-8/h2-6,9H,1H3 . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
3,3-Difluoro-2-phenylbutanenitrile is a liquid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Wissenschaftliche Forschungsanwendungen
Asymmetric Organocatalysis
3,3-Difluoro-2-phenylbutanenitrile: has been utilized in the field of asymmetric organocatalysis. Researchers have developed methods for the synthesis of optically active difluoro-substituted indoline derivatives starting from corresponding indoles, using chiral phosphoric acid-catalyzed transfer hydrogenation . This process is significant for creating compounds with potential pharmaceutical applications due to their enantioselectivity.
High-Energy Materials
In the development of high-energy materials, such as melt-cast explosives, 3,3-Difluoro-2-phenylbutanenitrile derivatives have been studied. These compounds are designed to offer dual advantages of high energy and low sensitivity, which are crucial for safety and performance in military applications .
Material Science
This compound plays a role in material science, particularly in the synthesis of high-performance polymers. For instance, a difluoro-functionalized triptycene-based ladder polymer exhibited exceptional gas separation performance at low temperatures, which could be beneficial for industrial gas separation processes .
Chemical Synthesis
3,3-Difluoro-2-phenylbutanenitrile: is a valuable intermediate in chemical synthesis. It is used to introduce difluoromethylene groups into molecules, which can significantly alter their physical and chemical properties, such as lipophilicity and metabolic stability, enhancing their pharmacological activity .
Chromatography
In chromatography, 3,3-Difluoro-2-phenylbutanenitrile can be used as a standard or reference compound. Its well-defined properties allow for the calibration of chromatographic systems and help in the analysis of complex mixtures .
Analytical Applications
The compound’s unique structure makes it suitable for use in analytical applications. It can serve as a reagent or a structural motif in the development of new analytical methods, aiding in the detection and quantification of various substances .
Safety And Hazards
The compound is classified under the GHS07 hazard class . It has several hazard statements including H227, H302, H312, H315, H319, H332, H335 indicating that it is a combustible liquid, harmful if swallowed or in contact with skin, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding heat, sparks, open flames, and hot surfaces, and using only outdoors or in a well-ventilated area .
Eigenschaften
IUPAC Name |
3,3-difluoro-2-phenylbutanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F2N/c1-10(11,12)9(7-13)8-5-3-2-4-6-8/h2-6,9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEWJPQKGEWSBIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C#N)C1=CC=CC=C1)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Difluoro-2-phenylbutanenitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[1-(4-Methoxyphenyl)pyrrolidin-3-yl]prop-2-enamide](/img/structure/B2951005.png)


![1'-(2-(thiophen-2-yl)acetyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2951009.png)



![[(cyanomethyl)(phenyl)carbamoyl]methyl 2-(2,5-dimethyl-1H-pyrrol-1-yl)thiophene-3-carboxylate](/img/structure/B2951016.png)

![3-(2-ethylphenyl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2951021.png)


